molecular formula C13H10N2 B8532175 2-Biphenylylcyanamide

2-Biphenylylcyanamide

Cat. No.: B8532175
M. Wt: 194.23 g/mol
InChI Key: IGZBOYMQUSKIBB-UHFFFAOYSA-N
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Description

2-Biphenylylcyanamide is a cyanamide derivative featuring a biphenyl moiety linked to a cyanamide functional group (-NH-C≡N). Cyanamide derivatives are known for their reactivity in nucleophilic additions and polymerizations, and the biphenyl group may enhance stability or modulate electronic properties for targeted applications. However, detailed physicochemical data (e.g., solubility, melting point) and pharmacological profiles for this compound remain underreported in publicly accessible literature.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

(2-phenylphenyl)cyanamide

InChI

InChI=1S/C13H10N2/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,15H

InChI Key

IGZBOYMQUSKIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize 2-Biphenylylcyanamide, we compare it with two structurally analogous compounds: 2-Aminobenzamide and 2-Phenylacetamide. These share aromatic or amide functionalities but differ in substituents, influencing their properties and applications.

Table 1: Comparative Analysis of Key Compounds

Property This compound (Hypothetical) 2-Aminobenzamide 2-Phenylacetamide
Molecular Formula C₁₃H₁₀N₂ (estimated) C₇H₈N₂O C₈H₉NO
Functional Groups Biphenyl, cyanamide Benzene, amide, amine Phenyl, acetamide
Applications Potential synthetic intermediate Glycosylation studies Pharmaceutical precursor
Safety Data Not available Limited toxicity reports RTECS: AC7705000

Key Findings:

2-Aminobenzamide: Features an amine and amide group, making it a key substrate in glycosylation research and enzyme inhibition studies . 2-Phenylacetamide: Lacks the cyanamide group but is widely used as a precursor in antiepileptic drug synthesis (e.g., phenacemide) .

Reactivity and Stability: Cyanamide groups (in this compound) are highly reactive toward nucleophiles, enabling crosslinking or polymerization. In contrast, the acetamide group in 2-Phenylacetamide offers greater hydrolytic stability . 2-Aminobenzamide’s amine group facilitates hydrogen bonding, critical for binding to biological targets like PARP enzymes .

Pharmacological Potential: While this compound’s bioactivity is unexplored, its biphenyl moiety is common in FDA-approved drugs (e.g., losartan), suggesting possible utility in receptor modulation. 2-Phenylacetamide derivatives exhibit anticonvulsant properties, whereas 2-Aminobenzamides are investigated for anticancer applications .

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